molecular formula C10H8FN B7966575 1-Amino-5-fluoronaphthalene

1-Amino-5-fluoronaphthalene

Cat. No.: B7966575
M. Wt: 161.18 g/mol
InChI Key: HCVJVHWHFGGSPS-UHFFFAOYSA-N
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Description

1-Amino-5-fluoronaphthalene is an organic compound with the molecular formula C10H8FN. It is a derivative of naphthalene, where an amino group is attached to the first carbon and a fluorine atom is attached to the fifth carbon of the naphthalene ring.

Scientific Research Applications

1-Amino-5-fluoronaphthalene has several scientific research applications:

Preparation Methods

1-Amino-5-fluoronaphthalene can be synthesized through several methods. One common synthetic route involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps :

    Diazotization: 1-naphthylamine is treated with a strong acid (such as hydrochloric acid) and a nitrite source (such as sodium nitrite) to form a diazonium salt.

    Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom at the desired position.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Chemical Reactions Analysis

1-Amino-5-fluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 1-amino-5-fluoronaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting biological pathways and enzyme activities .

Comparison with Similar Compounds

1-Amino-5-fluoronaphthalene can be compared with other similar compounds, such as:

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

5-fluoronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVJVHWHFGGSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 208A (62 mg, 0.32 mmol) in 1 mL EtOH containing 0.1 mL 12 N HCl was heated to reflux. Iron powder (62 mg, 1.11 mmol) was added in small portions and heating was continued for 2 h. The mixture was cooled, neutralized with 1 N NaOH solution and the aqueous layer was extracted with CH2Cl2. The combined organic phases were dried over MgSO4 and concentrated in vaccuo to leave a residue which was purified by flash chromatography on silica gel eluting with 40 to 80% EtOAc in hexanes to give 42 mg (0.26 mmol, 80%) of compound 208B as a yellow solid.
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
62 mg
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-5-fluoronaphthalene
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1-Amino-5-fluoronaphthalene
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1-Amino-5-fluoronaphthalene
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Reactant of Route 6
1-Amino-5-fluoronaphthalene

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